molecular formula C10H7F6N B14010753 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine CAS No. 5585-30-8

1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine

Cat. No.: B14010753
CAS No.: 5585-30-8
M. Wt: 255.16 g/mol
InChI Key: BECHDMAEJZVKBX-UHFFFAOYSA-N
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Description

1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine (CAS 5585-30-8) is a specialized fluorinated aziridine of significant interest in advanced chemical and biological research. This compound features a three-membered heterocyclic ring that serves as a highly electrophilic warhead, with its reactivity further tuned by the presence of multiple fluorine atoms and a trifluoromethyl group . Aziridines of this class are valuable building blocks in the discovery and optimization of small molecules, particularly for their ability to engage in strain-accelerated ring-opening chemistry with nucleophiles, enabling covalent ligation to biological targets . Researchers utilize this compound and its analogs as activity-based probes in emerging fields such as proteomics and lipidomics, where they can help label and identify non-standard amino acid residues or lipid structures . The molecular formula is C 10 H 7 F 6 N, with a molecular weight of 255.16 g/mol . It has a reported density of 1.45 g/cm³ and a boiling point of 148.8°C at 760 mmHg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

5585-30-8

Molecular Formula

C10H7F6N

Molecular Weight

255.16 g/mol

IUPAC Name

1-benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine

InChI

InChI=1S/C10H7F6N/c11-8(9(12,13)14)10(15,16)17(8)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

BECHDMAEJZVKBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C2(F)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Trifluoromethylated Aziridines

The synthesis of trifluoromethylated aziridines generally follows one of several routes depending on the nature of the starting materials:

These methods can be applied to racemic or optically active compounds, and often involve ring closure reactions, carbene or nitrene additions, or intramolecular nucleophilic substitutions.

Synthesis via Intramolecular Cyclization of α-Trifluoromethylated Amines

A widely used approach for synthesizing nonactivated 2-(trifluoromethyl)aziridines, such as this compound, involves the intramolecular cyclization of α-trifluoromethylated amines. This method typically proceeds as follows:

  • Starting Material Preparation: Begin with commercially available trifluoromethyl-containing ketones, such as 1,1,1-trifluoroacetone.
  • Imination: Condensation of the ketone with a primary amine (e.g., benzylamine) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) forms trifluoromethylated imines.
  • α-Chlorination: The imine undergoes α-chlorination to introduce a good leaving group adjacent to the nitrogen.
  • Reduction: Hydride reduction converts the intermediate to an α-chloroamine.
  • Ring Closure: Intramolecular nucleophilic substitution (SN2) displaces the chlorine, forming the aziridine ring.

This sequence yields the target 1-benzyl-2-(trifluoromethyl)aziridine derivatives efficiently.

Carbene Addition to Trifluoromethylated Imines

Another method involves the addition of carbenes across trifluoromethylated imines:

  • The imine is treated with a carbene precursor such as ethyl diazoacetate.
  • Carbene addition forms the aziridine ring directly.
  • Subsequent reduction steps can modify substituents on the aziridine ring to obtain the desired trifluoromethylated aziridine.

This approach has been successfully used to prepare N-benzyl-protected trifluoromethylated aziridines, which can be further modified by debenzylation and tosylation to yield activated aziridines for further functionalization.

Ring Opening and Functionalization

The aziridine ring in this compound can be opened regioselectively using nucleophiles such as lithium aluminum hydride (LiAlH4), yielding benzylamines or other functionalized amines. This ring-opening is valuable for further synthetic elaboration and demonstrates the chemical versatility of the trifluoromethylated aziridine scaffold.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield/Selectivity Notes
Intramolecular cyclization 1,1,1-Trifluoroacetone + benzylamine TiCl4 (Lewis acid), α-chlorination, hydride reduction, ring closure Moderate to good yields Straightforward, uses commercially available CF3 starting materials; regioselective ring closure
Carbene addition to imines Trifluoromethylated imines Ethyl diazoacetate, reduction steps Good yields Direct aziridine ring formation; allows N-benzyl protection and further functionalization
Ring opening with LiAlH4 1-Benzyl-2-(trifluoromethyl)aziridine LiAlH4, excess High regioselectivity Produces benzylamine derivatives; useful for downstream synthetic modifications

In-Depth Research Findings and Notes

  • The intramolecular cyclization approach is favored for its operational simplicity and use of readily available reagents. The method allows for the introduction of the trifluoromethyl group early in the synthesis, circumventing issues related to late-stage trifluoromethylation, such as selectivity and stability challenges.

  • The carbene addition method provides a complementary strategy, especially useful for preparing activated aziridines that can undergo further functionalization, including tosylation and ring expansion reactions. This method also supports asymmetric synthesis when optically active precursors are used.

  • Ring-opening reactions of trifluoromethylated aziridines demonstrate their synthetic utility as intermediates for accessing β-substituted amines with trifluoromethyl groups, which are valuable in medicinal chemistry for modulating pharmacokinetic properties.

  • The presence of multiple fluorine atoms, including trifluoromethyl and trifluoromethylated carbons, imparts unique electronic and steric characteristics to the aziridine, affecting reactivity and selectivity during synthesis and subsequent transformations.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly reduces the nitrogen atom's basicity, hindering conventional nucleophilic ring-opening pathways. Key observations:

  • LiAlH₄ Attempts : No reaction occurred with excess LiAlH₄ due to insufficient coordination of aluminum to the nitrogen atom .

  • Hydrochloric Acid (HCl) :

    • Aqueous HCl induced slow protonation at nitrogen, forming aziridinium intermediates.

    • Subsequent chloride attack at C3 yielded β-chloro amines, but required prolonged reaction times (7 days at 60°C) .

Table 1: Reactivity with Acidic Conditions

ReagentConditionsProduct FormedYield
6M HClCH₃CN, 60°C, 7 days2-Benzylamino-3,3,3-trifluoropropyl acetate52%
Gaseous HClCH₂Cl₂, rt, 24hPrimary β-chloroamine derivatives48–50%

Electrophilic Activation and Alkylation

N-Alkylation strategies were employed to enhance ring-opening reactivity:

  • Benzyl/Methyl Iodide :

    • Required harsh conditions (neat, 60°C) for aziridinium salt formation.

    • Regioselective attack at the less substituted C2 position occurred due to steric hindrance from the CF₃ group .

Key Outcomes :

  • Primary β-iodo amines (e.g., 7a–e ) were synthesized with 72–88% yields .

  • No recyclization of β-iodo amines was observed, as CF₃ prevents thermodynamic equilibration .

Table 2: Alkyl Iodide-Mediated Ring Opening

AziridineAlkylating AgentProductYield
1-Benzyl-2-CF₃BnIN,N-Dibenzyl-β-iodoamine (7a )74%
1-(4-Cl-Bn)-2-CF₃MeIN-Benzyl-N-methyl-β-iodoamine87%

Thermal and Stability Considerations

  • Thermal Stability : The compound decomposes under moist air, forming amides via hydrolysis .

  • Purification Challenges : Decomposition occurs during column chromatography, necessitating rapid isolation .

Mechanistic Insights

  • Electronic Effects : The CF₃ group withdraws electron density, reducing nitrogen lone pair availability and slowing protonation/alkylation .

  • Steric Effects : Bulky CF₃ and benzyl groups direct nucleophilic attack to the less hindered C2 position under kinetic control .

Comparative Reactivity

  • Vs. Non-Fluorinated Aziridines :

    • Non-fluorinated analogs react readily with LiAlH₄ or HCl at rt.

    • CF₃-substituted derivatives require extreme conditions (heat, excess reagents) .

Scientific Research Applications

1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .

Comparison with Similar Compounds

Key Observations :

  • The benzyl group in 1-benzyl derivatives provides moderate steric hindrance while allowing π-π interactions in aromatic systems. Tosyl groups (as in ) increase electron withdrawal and steric bulk, favoring ring-opening reactions for heterocycle synthesis .
  • Chlorine or methoxy substituents on the benzyl ring (e.g., 4-chlorobenzyl or 4-methoxybenzyl derivatives in ) modulate electronic properties without significantly altering steric profiles .

Reactivity with Nucleophiles and Electrophiles

Ring-Opening Reactions

  • 1-Benzyl-2-(trifluoromethyl)aziridine: Reacts sluggishly with acetic acid, requiring 7 days at 60°C for ring-opening to yield 2-benzylamino-3,3,3-trifluoropropyl acetate (52% yield). This contrasts with non-fluorinated aziridines, which react faster due to reduced ring strain and electronic stabilization .
  • 1-Tosyl-2-(trifluoromethyl)aziridine : Undergoes efficient ring expansion with nucleophiles to form pyrrolidines, piperidines, or azepanes, facilitated by the electron-withdrawing tosyl group activating the aziridine ring .
  • Aziridinephosphonates: Exhibit rapid ring-opening with thiols or amines, enabling access to functionalized amino acids or anticancer agents .

Stability

  • Fluorinated aziridines like the benzyl-CF₃ derivative show enhanced thermal and chemical stability compared to non-fluorinated analogs, as evidenced by their resistance to spontaneous polymerization .

Biological Activity

1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine is a fluorinated aziridine compound with potential biological activities. Its unique structure, characterized by a highly strained three-membered aziridine ring and multiple fluorine substituents, may confer distinctive pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10H7F6N
  • CAS Number : 5585-30-8
  • Molecular Weight : 259.16 g/mol

The structure features a benzyl group attached to an aziridine ring that is further substituted with trifluoromethyl groups, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

Enzyme Inhibition

Fluorinated compounds are also known for their ability to inhibit various enzymes. For instance, certain polyfluoroalkyl compounds have demonstrated selective inhibition of carboxylesterase (CaE).

  • Inhibitory Activity : The presence of fluorine atoms enhances binding affinity to the active sites of enzymes due to increased hydrophobic interactions.
  • Research Findings : Compounds with similar structural motifs have been shown to be effective against acetylcholinesterase and butyrylcholinesterase .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity.

Synthetic Pathway

  • Starting Materials : Benzylamine and trifluoromethyl ketones.
  • Reaction Conditions : Utilization of Lewis acids as catalysts can enhance the formation of the aziridine ring.
  • Yield Optimization : Adjusting temperature and solvent conditions can significantly affect the yield.

Comparative Biological Activity Table

CompoundAnticancer ActivityEnzyme InhibitionToxicity Profile
This compoundPotentially highModerateUnknown
Related Aziridine DerivativeHighHighLow
Polyfluoroalkyl CompoundModerateHighModerate

Q & A

(Basic) What are the recommended synthetic routes for 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine, and how can computational methods optimize these pathways?

Answer:
The synthesis of fluorinated aziridines typically involves cyclization of β-fluoroamines or nucleophilic substitution reactions. For this compound, a plausible route is the [2+1] cycloaddition of a benzyl-substituted imine with a fluorinated carbene precursor. Computational methods, such as quantum chemical reaction path searches (e.g., DFT calculations), can identify transition states and optimize reaction conditions (e.g., solvent, temperature) to minimize side reactions. ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error efforts and improving yields .

Example Workflow:

Precursor Design: Select fluorinated amines and benzyl-protected intermediates.

Pathway Simulation: Use DFT to model cyclization barriers and intermediate stability.

Experimental Validation: Test predicted conditions (e.g., catalyst, solvent polarity) and refine via feedback loops.

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹⁹F NMR to resolve trifluoromethyl and adjacent fluorine environments (δ ~ -60 to -80 ppm for CF₃ groups).
    • ¹H NMR to confirm benzyl proton splitting patterns (e.g., aromatic protons at δ ~7.2–7.5 ppm).
  • X-ray Crystallography: Resolves stereochemistry and confirms aziridine ring geometry.
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formula via exact mass matching.
  • IR Spectroscopy: Identifies C-F stretches (1000–1300 cm⁻¹) and aziridine ring vibrations.

For conflicting data (e.g., unexpected ¹⁹F shifts), cross-validate with computational vibrational analysis or isotopic labeling .

(Basic) What safety precautions are critical when handling this compound?

Answer:
Fluorinated aziridines are highly reactive and may pose toxicity risks. Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and face shield to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
  • Storage: Store in airtight containers under inert gas (e.g., N₂) to prevent moisture-induced degradation .
  • Spill Management: Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can reaction fundamentals and reactor design principles improve the scalability of this compound’s synthesis?

Answer:
Scalability requires optimizing:

  • Reactor Type: Continuous-flow reactors enhance heat/mass transfer for exothermic aziridine formation .
  • Separation Technologies: Membrane filtration or centrifugal partitioning chromatography isolates the product from fluorinated byproducts .
  • Process Control: Real-time monitoring (e.g., inline FTIR) detects intermediates and adjusts parameters (e.g., pH, temperature) dynamically .

Case Study:
A factorial design (e.g., 2³ design) can test variables like residence time, catalyst loading, and solvent ratio to maximize yield while minimizing waste .

(Advanced) What contradictions exist in reported reactivity data for fluorinated aziridines, and how can they be resolved?

Answer:
Common contradictions include:

  • Regioselectivity in Ring-Opening Reactions: Conflicting reports on nucleophilic attack at C2 vs. C3 positions.
  • Stability Under Acidic Conditions: Discrepancies in decomposition rates.

Resolution Strategies:

  • Mechanistic Studies: Use kinetic isotope effects (KIEs) or Hammett plots to elucidate electronic influences.
  • Computational Modeling: Compare transition-state energies for competing pathways .
  • Cross-Laboratory Validation: Standardize reaction conditions (e.g., solvent purity, temperature gradients) to reduce variability .

(Advanced) What role could this compound play in medicinal chemistry or materials science?

Answer:

  • Medicinal Chemistry: The trifluoromethyl group enhances metabolic stability and bioavailability. This aziridine could serve as a covalent inhibitor scaffold, targeting cysteine residues in enzymes (e.g., proteases) .
  • Materials Science: Its rigid, fluorinated structure may improve thermal stability in liquid crystals or fluoropolymer coatings.

Example Application:
In drug discovery, aziridines are used in photoaffinity labeling. The benzyl group allows conjugation to biomolecules, while fluorinated substituents improve PET imaging compatibility .

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